molecular formula C6H4F2O B1222669 2,3-Difluorophenol CAS No. 6418-38-8

2,3-Difluorophenol

Cat. No.: B1222669
CAS No.: 6418-38-8
M. Wt: 130.09 g/mol
InChI Key: RPEPGIOVXBBUMJ-UHFFFAOYSA-N
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Description

2,3-Difluorophenol is an organic compound with the molecular formula C6H4F2O. It is a derivative of phenol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions. This compound appears as a white to light yellow solid and is soluble in organic solvents like ether and acetone, but only slightly soluble in water .

Biochemical Analysis

Biochemical Properties

2,3-Difluorophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may affect cellular processes. Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing the redox state of cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis. This compound can induce the expression of genes involved in detoxification processes, such as glutathione S-transferase. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their functions. For example, this compound can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of substrates and the formation of reactive oxygen species. Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to adaptive responses in cells, such as increased expression of detoxification enzymes. In in vivo studies, prolonged exposure can result in cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular processes, while higher doses can lead to significant toxic effects. For instance, high doses of this compound have been associated with liver toxicity in animal studies, characterized by elevated liver enzymes and histopathological changes. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions with glutathione or sulfate. These metabolic transformations can affect the compound’s bioavailability and toxicity. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its distribution can be influenced by factors such as blood flow and tissue-specific enzyme expression .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, it can be found in the mitochondria, where it may influence oxidative phosphorylation and reactive oxygen species production. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of this compound within cells .

Preparation Methods

2,3-Difluorophenol can be synthesized through various methods. One common synthetic route involves the fluorination of phenol. In this method, phenol is treated with hydrogen fluoride or other fluorinating agents under basic conditions to introduce fluorine atoms at the 2 and 3 positions . Another method involves the reaction of ortho-difluorobenzene with n-butyllithium in tetrahydrofuran, followed by treatment with trimethyl borate and dihydrogen peroxide . Industrial production methods often involve similar fluorination reactions but are optimized for higher yields and purity.

Chemical Reactions Analysis

2,3-Difluorophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, n-butyllithium, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,3-Difluorophenol can be compared with other fluorinated phenols such as:

  • 2,4-Difluorophenol
  • 2,6-Difluorophenol
  • 3,4-Difluorophenol
  • 3,5-Difluorophenol

Each of these compounds has unique properties based on the position of the fluorine atoms on the benzene ring. For example, this compound has a specific reactivity pattern due to the ortho positioning of the fluorine atoms, which can influence its chemical behavior and applications .

Properties

IUPAC Name

2,3-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEPGIOVXBBUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214381
Record name Phenol, 2,3-difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6418-38-8
Record name Phenol, 2,3-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluorophenol
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Synthesis routes and methods I

Procedure details

The boronic acid in an amount of 9.0 g was dissolved in 60 ml of an ether, and the solution thus formed was added dropwise with 60 ml of a 10% aqueous hydrogen peroxide while being refluxed under a heated condition. After the dropping of the aqueous hydrogen peroxide was finished, the reflux under a heated condition was further continued for 2 hours. Then, the ether layer was separated with a separating funnel, washed with water, dried, and then subjected to distillation under a reduced pressure to separate the solvent to obtain 7.1 g of 2,3-difluorophenol.
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Synthesis routes and methods II

Procedure details

Into a 500 mL round-bottom flask, was placed a solution of (2,3-difluorophenyl)-boronic acid (30 g, 189.98 mmol, 1.00 equiv) in dichloromethane (250 mL). H2O2 (30 mL) was added dropwise with stirring. The resulting solution was stirred for 2 h at 25° C. The resulting mixture was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated under vacuum to give 23 g (93%) of 2,3-difluorophenol as brown oil.
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93%

Synthesis routes and methods III

Procedure details

Hydrogen peroxide (10%, 340 cm3, 1 mol) was added dropwise to a stirred solution of compound from Example 36 (47 g, 0.3 mol) in diethyl ether (350 cm3) heated under reflux. The stirred mixture was heated under reflux for a further 2.5 h then cooled. The ethereal layer was separated and the aqueous layer extracted with diethyl ether (2×200 cm3). The combined ethereal layers were washed with sodium hydroxide (10%, 4×100 cm3) and the separated aqueous layers acidified with 36% hydrochloric acid. The product was extracted into diethyl ether (3×100 cm3), and the combined ethereal extracts washed with water and dried (MgSO4). The solvent was removed in vacuo to give an off white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 2,3-Difluorophenol?

A1: this compound can be synthesized through several routes. One approach involves using hydrogen peroxide to transform 2,3-difluorobenzene boronic acid into the desired phenol. [] This boronic acid intermediate is synthesized from 1,2-difluorobenzene using butyl lithium and trimethyl borate, capitalizing on the directing effects of substituents on the aromatic ring. [] Another method uses 4-bromo-2,3-difluorophenol as a starting material for further modifications, such as esterification with alkyl cyclohexanecarboxylic acids, to create liquid crystal compounds. [, ]

Q2: What are the applications of this compound in materials science?

A2: this compound serves as a key building block in the synthesis of specialized materials, particularly liquid crystals. By incorporating this molecule into more complex structures, researchers can manipulate the mesomorphic properties and electro-optical behavior of the resulting materials. For example, this compound derivatives have been used to create liquid crystals with high birefringence and negative dielectric anisotropy, properties desirable for fast-response displays and photonic devices. [, ]

Q3: How does the presence of fluorine atoms in this compound influence its reactivity?

A3: The fluorine atoms in this compound significantly impact its reactivity through both electronic and steric effects. The strong electronegativity of fluorine withdraws electron density from the aromatic ring, influencing the acidity of the phenolic proton and the reactivity of positions ortho and para to the fluorine substituents. [] This electronic influence allows for selective deprotonation and further functionalization. Moreover, the fluorine atoms sterically hinder reactions at adjacent positions, further contributing to the regioselectivity observed in reactions involving this compound. []

Q4: Can this compound be incorporated into polymers, and what are the potential benefits?

A4: Yes, this compound can be incorporated into polymers. One example is the synthesis of poly{dimethylsiloxane-co-[4-(2,3-difluoro-4-hydroxyphenoxy) butyl] methylsiloxane}, or PMFOS. [] This polymer, incorporating this compound as a functional substituent, exhibits high hydrogen bond acidity, making it suitable for gas sensing applications. [] The incorporation of fluorine into polymers can often lead to enhanced thermal stability, chemical resistance, and altered surface properties.

Q5: Are there computational studies on this compound and its derivatives?

A5: Yes, computational chemistry plays a role in understanding this compound and its derivatives. Density functional theory (DFT) calculations have been employed to investigate the molecular conformation and polarizability of tolane liquid crystals containing 2,3-difluorophenylene units. [] These calculations help correlate the molecular structure with the observed experimental properties, such as birefringence, providing insights for the design of new materials with tailored properties.

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